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Compound of Interest

Compound Name: 1,7-Dichloroisoquinoline

Cat. No.: B1300162

In-Depth Technical Guide to 1,7-
Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,7-Dichloroisoquinoline, a
halogenated derivative of isoquinoline. Isoquinoline and its derivatives are a significant class of
nitrogen-containing heterocyclic compounds that form the core structure of many natural
products and synthetic compounds with diverse and important biological activities. This guide
details the chemical structure, nomenclature, and physicochemical properties of 1,7-
Dichloroisoquinoline. Furthermore, it provides a detailed experimental protocol for its
synthesis, which is of significant interest to researchers in medicinal chemistry and drug
discovery for the development of novel therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of 1,7-Dichloroisoquinoline is characterized by an isoquinoline core
with two chlorine atoms substituted at the 1 and 7 positions.

IUPAC Name: 1,7-dichloroisoquinoline[1]

The structure is visualized in the following diagram:
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Caption: Chemical structure of 1,7-Dichloroisoquinoline.

Physicochemical Properties

A summary of the key physicochemical properties of 1,7-Dichloroisoquinoline is presented in

the table below. It is important to note that while experimental data is limited, computed values

provide useful estimates for research purposes.

Property Value Source
Molecular Formula CoHsCI2N PubChem|[2]
Molecular Weight 198.05 g/mol PubChem|[2]
IUPAC Name 1,7-dichloroisoquinoline P&S Chemicals[1]
CAS Number 70810-24-1 P&S Chemicals[1]
XLogP3 (Computed) 3.7 PubChem[2]
Hydrogen Bond Donor Count
PubChem|[2]

(Computed)
Hydrogen Bond Acceptor

1 PubChem[2]
Count (Computed)
Rotatable Bond Count

0 PubChem|[2]
(Computed)
Exact Mass (Computed) 196.979904 g/mol PubChem[2]
Topological Polar Surface Area

12.9 Az PubChem[2]

(Computed)

Experimental Protocols

The synthesis of 1,7-Dichloroisoquinoline is a two-step process commencing from 4-

chlorocinnamic acid. The first step involves the formation of the intermediate, 7-chloro-1(2H)-

isoquinolinone, which is then chlorinated to yield the final product.
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Step 1: Synthesis of 7-chloro-1(2H)-isoquinolinone
(Compound 134C)

While a detailed experimental protocol for this specific transformation was not found in the
searched literature, the synthesis of similar isoquinolinones from cinnamic acid derivatives is a
known chemical transformation. A general procedure would likely involve the reaction of 4-
chlorocinnamic acid with a source of nitrogen, potentially through a cyclization reaction.
Researchers should refer to general methods for isoquinolinone synthesis and adapt them for
this specific substrate.

Step 2: Synthesis of 1,7-Dichloroisoquinoline
(Compound 134D)[3]

Materials and Reagents:

e 7-chloro-1(2H)-isoquinolinone (Compound 134C)
e Dry toluene

¢ N,N-dimethyl-formamide (DMF)

e Thionyl chloride (SOCI2)

» Ethyl acetate

o Petroleum ether

 Silica gel for flash column chromatography
Procedure:

e To a solution of 7-chloro-1(2H)-isoquinolinone (280 mg, 1.56 mmol) in dry toluene (10 mL),
add N,N-dimethyl-formamide (1 mL) and thionyl chloride (1 mL).

¢ Stir the reaction mixture at 80 °C for 3 hours.

e Cool the reaction mixture to room temperature.
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o Concentrate the mixture under reduced pressure to remove the solvent and excess
reagents.

 Purify the residue using flash column chromatography on silica gel. Elute with a gradient of
ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford 1,7-Dichloroisoquinoline.

Characterization:
e LC-MS (ESI): m/z = 198 [M+H]*[3]

« H NMR (400 MHz, CDCls): & (ppm) 8.34 (d, J = 1.2 Hz, 1H), 8.29 (d, J = 5.6 Hz, 1H), 7.81
(d, J = 8.8 Hz, 1H), 7.70 (dd, J = 2.4, 8.8 Hz, 1H), 7.59 (d, J = 5.6 Hz, 1H)[3]

Logical Relationship of Synthesis

The synthesis of 1,7-Dichloroisoquinoline follows a clear logical progression from a
substituted cinnamic acid to the final chlorinated isoquinoline. This pathway involves the
formation of the core heterocyclic ring system followed by functional group manipulation.

4-Chlorocinnamic acid

7-Chloro-1(2H)-isoquinolinone

1,7-Dichloroisoquinoline

Click to download full resolution via product page

Caption: Synthetic pathway to 1,7-Dichloroisoquinoline.

Conclusion
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This technical guide provides essential information for researchers working with 1,7-
Dichloroisoquinoline. The detailed IUPAC name, chemical structure, and a compilation of its
physicochemical properties offer a solid foundation for its use in experimental settings. The
provided synthesis protocol, including specific reaction conditions and characterization data,
enables its preparation in the laboratory. The logical flow of the synthesis is also presented to
aid in understanding the chemical transformations involved. This information is intended to
facilitate further research and application of 1,7-Dichloroisoquinoline in the development of
new chemical entities with potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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